7-Chloro-2-[3-(dimethylamino)propyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the dimethylaminopropyl group: This step often involves nucleophilic substitution reactions.
Addition of the methylsulfanylphenyl group: This can be done through coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.
Biology: Studying its effects on biological systems, including its interaction with proteins and enzymes.
Materials Science: Exploring its properties for use in advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, affecting signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: shares similarities with other chromeno[2,3-c]pyrrole derivatives and compounds containing dimethylaminopropyl or methylsulfanylphenyl groups.
Uniqueness
Structural Complexity: The combination of multiple functional groups in a single molecule.
Its unique structure may offer advantages in specific applications, such as targeted drug delivery or advanced materials.
This article provides a comprehensive overview of 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE, highlighting its synthesis, reactions, applications, and uniqueness
Properties
Molecular Formula |
C23H23ClN2O3S |
---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
7-chloro-2-[3-(dimethylamino)propyl]-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H23ClN2O3S/c1-25(2)11-4-12-26-20(14-5-8-16(30-3)9-6-14)19-21(27)17-13-15(24)7-10-18(17)29-22(19)23(26)28/h5-10,13,20H,4,11-12H2,1-3H3 |
InChI Key |
VDRWRFKEQCCOCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.